1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal chemistry Nucleophilic aromatic substitution Kinase inhibitor synthesis

1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1464973-29-2) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, bearing a tert-butyl group at the N1 position, a chlorine atom at C6, and a free primary amine at C4. It has a molecular weight of 225.68 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area of 69.6 Ų.

Molecular Formula C9H12ClN5
Molecular Weight 225.68
CAS No. 1464973-29-2
Cat. No. B2740180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1464973-29-2
Molecular FormulaC9H12ClN5
Molecular Weight225.68
Structural Identifiers
SMILESCC(C)(C)N1C2=NC(=NC(=C2C=N1)N)Cl
InChIInChI=1S/C9H12ClN5/c1-9(2,3)15-7-5(4-12-15)6(11)13-8(10)14-7/h4H,1-3H3,(H2,11,13,14)
InChIKeyOGNQATMMKXSUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1464973-29-2): A 6-Chloro Pyrazolopyrimidine Scaffold for Kinase-Targeted Procurement


1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1464973-29-2) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, bearing a tert-butyl group at the N1 position, a chlorine atom at C6, and a free primary amine at C4 [1]. It has a molecular weight of 225.68 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area of 69.6 Ų [2]. Unlike its well-known class counterpart PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MW 301.78), which is a terminal Src-family kinase inhibitor with a 4-chlorophenyl substituent at C3 [3], this compound features a chlorine atom at the C6 position, making it a reactive synthetic intermediate rather than a terminal bioactive molecule. The compound is commercially available as a 'versatile small molecule scaffold' with a minimum purity of 95% from multiple suppliers .

Why 1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by PP2 or Other Class Analogs


Within the pyrazolo[3,4-d]pyrimidin-4-amine class, the position of the chloro substituent dictates fundamentally different scientific utility. PP2 (CAS 172889-27-9), which carries a 4-chlorophenyl group at C3, is a terminal Src kinase inhibitor with established IC50 values against Lck (4 nM) and Fyn (5 nM) ; it is procured for direct biological testing, not for further chemical elaboration. In contrast, 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has its chlorine atom at C6—a position that is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amines, alkoxides, or carbon nucleophiles for structure–activity relationship (SAR) exploration [1]. The 4-amino group remains free and unsubstituted, offering a second orthogonal site for chemical modification, whereas PP2's amino group is already embedded in a hydrogen-bonding network with the kinase hinge region and is not intended for derivatization [2]. Additionally, the absence of a bulky aryl group at C3 results in a substantially lower molecular weight (225.68 vs. 301.78 g/mol) and reduced lipophilicity (XLogP3-AA 1.7 vs. ~3.5 for PP2) [3], meaning that substituting this compound with PP2 would compromise any synthesis campaign that relies on the C6 chlorine as a reactive handle while simultaneously introducing unwanted steric bulk and lipophilicity. These structural distinctions render the compounds non-interchangeable in both medicinal chemistry workflows and procurement specifications.

Quantitative Evidence Guide for 1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Differentiated Dimensions for Procurement Decisions


C6 Chlorine as a Reactive Synthetic Handle: 6-Chloro Substitution Enables SNAr Derivatization Not Possible with PP2's 3-Aryl Substituent

The target compound positions its chlorine atom at C6 of the pyrimidine ring, creating a site for nucleophilic aromatic substitution (SNAr) that is absent in PP2. This is demonstrated by the extensive use of 6-chloro-pyrazolo[3,4-d]pyrimidine intermediates in patent literature for kinase inhibitor synthesis: 4-amino-6-chloropyrimidine-5-carbonitrile derivatives are cyclized with hydrazines to generate 6-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which then undergo nucleophilic displacement at C6 with amines to produce final kinase inhibitor candidates [1][2]. In contrast, PP2's 4-chlorophenyl group is at C3—a position on the pyrazole ring that is not susceptible to SNAr chemistry [3]. Furthermore, 6-chloro-substituted pyrazolo[3,4-d]pyrimidin-4-amines are explicitly described as 'valuable intermediates in medicinal chemistry, particularly in the development of kinase inhibitors' and offer 'synthetic accessibility and functional group compatibility for targeted drug discovery applications' [4]. This chemical reactivity differentiation is structural and absolute: no analog with a C3-aryl substituent can participate in C6-directed derivatization chemistry.

Medicinal chemistry Nucleophilic aromatic substitution Kinase inhibitor synthesis

Molecular Weight and Lipophilicity: 25% Lower MW and Reduced logP Compared to PP2 Favor Lead-Like Physicochemical Profiles

The target compound has a molecular weight of 225.68 g/mol and a computed XLogP3-AA of 1.7, as reported in PubChem [1]. In comparison, PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) has a molecular weight of 301.78 g/mol (approximately 34% higher) and a higher lipophilicity associated with its 4-chlorophenyl group [2]. This lower molecular weight falls within the preferred range for fragment-based drug discovery (MW < 300) and conforms to multiple Lipinski rule-of-five parameters more favorably than PP2, which exceeds the commonly cited 300 Da threshold for fragment-like character. The rotatable bond count is 1 (vs. 2 for PP2 due to the aryl-phenyl bond), indicating greater conformational rigidity. These physicochemical differentials are relevant when selecting a starting scaffold for lead optimization programs where controlling lipophilicity and molecular weight is critical for downstream ADME performance [3].

Physicochemical properties Drug-likeness Lead optimization

Free 4-Amino Group Orthogonality: Dual Functionalization Capability vs. PP2's Fixed Hinge-Binding Motif

The target compound possesses a free primary amine at the C4 position with one hydrogen bond donor and four hydrogen bond acceptors, as verified by its PubChem computed descriptors [1]. This free amino group is available for acylation, sulfonylation, reductive amination, or urea formation independent of reactions at C6. In contrast, PP2's 4-amino group is structurally locked as the hinge-binding motif for Src kinase inhibition; it is not intended for synthetic elaboration [2]. In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor patent landscape, 4-amino-6-chloro intermediates are deliberately employed because the 4-amino group can be either retained for hinge binding in the final inhibitor or temporarily protected to allow exclusive C6 derivatization followed by deprotection—an orthogonal strategy that is not feasible with PP2 [3]. The presence of exactly one H-bond donor in the target compound (vs. multiple in N-substituted analogs) provides predictable reactivity at the amino group without competing acidic protons.

Synthetic chemistry Orthogonal protection Parallel derivatization

N1 tert-Butyl Steric Shield: Enhanced Metabolic Stability and Kinase Selectivity Modulation Through Steric Occlusion

The N1 tert-butyl group provides steric bulk that shields the pyrazole N2 nitrogen from metabolic oxidation and modulates binding pocket interactions. While no direct metabolic stability data for this specific compound has been published, the role of N1-tert-butyl substitution in pyrazolo[3,4-d]pyrimidine SAR has been extensively characterized: PP2's tert-butyl group at N1 is essential for its kinase selectivity profile, and SAR studies on 1-substituted pyrazolo[3,4-d]pyrimidin-4-amines show that replacing the tert-butyl group with smaller alkyl substituents (e.g., methyl, isopropyl) alters kinase inhibition potency and selectivity [1][2]. The target compound retains this favorable tert-butyl substituent while replacing PP2's C3-aryl group with a C6-chloro reactive handle, creating a distinct steric and electronic environment. The 4-amino-6-chloro-pyrazolo[3,4-d]pyrimidine scaffold without the N1-tert-butyl group (CAS 5417-78-7, MW 169.57) represents a less sterically hindered alternative but lacks the metabolic protection and conformational bias conferred by the tert-butyl moiety .

Metabolic stability Kinase selectivity Steric effects

Commercial Availability and Purity: Procurement-Ready Scaffold with Documented 95% Minimum Purity Across Multiple Suppliers

The target compound is commercially available from multiple independent suppliers with a documented minimum purity of 95%. CymitQuimica (Biosynth brand) offers the compound at 1g (€1,042.00) and 100mg (€411.00) scales, explicitly describing it as a 'versatile small molecule scaffold' . Leyan (Shanghai HaoHong Biomedical) lists the compound under product number 2019348 with 95% purity and provides inventory tracking across multiple regional warehouses (Shanghai, Anhui, Wuhan, Chengdu, Shenzhen) . American Elements offers the compound with full SDS documentation and MDL number MFCD30181325 [1]. In comparison, more specialized N-substituted 6-chloro-pyrazolo[3,4-d]pyrimidin-4-amine analogs (e.g., those with cyclopropyl, substituted phenyl, or tetrahydro-2H-pyran-4-yl at N1) typically have fewer commercial sources and may require custom synthesis. PP2 (CAS 172889-27-9) is also widely available commercially but serves a fundamentally different purpose as a pre-validated Src kinase inhibitor rather than a synthetic intermediate .

Chemical procurement Building block supply Quality specifications

Optimal Application Scenarios for 1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis via C6 SNAr Diversification

The C6 chlorine atom provides a reactive handle for nucleophilic aromatic substitution with diverse amine libraries. As demonstrated in patent literature for RET and BTK inhibitor development, 6-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amines serve as the key intermediate: the chlorine is displaced by primary or secondary amines under mild heating conditions to generate focused kinase inhibitor libraries [1]. The N1-tert-butyl group remains intact throughout this transformation, providing steric shielding that mimics the favorable substitution pattern validated in PP2's Src kinase inhibition profile [2]. This scenario is ideal for medicinal chemistry groups conducting parallel SAR at the C6 vector while retaining the 4-amino group for hinge-binding interactions in the final kinase inhibitor candidates.

Fragment-Based Drug Discovery Starting Point with Validated Physicochemical Properties

With a molecular weight of 225.68 g/mol and XLogP3-AA of 1.7, the target compound falls squarely within fragment-like chemical space (MW < 300, logP < 3), making it suitable as a starting point for fragment-based drug discovery (FBDD) campaigns [3]. Its computed TPSA of 69.6 Ų and single H-bond donor predict favorable permeability characteristics. The compound can be screened against kinase panels as a fragment, with confirmed hits subsequently elaborated at the C6 position using the SNAr chemistry described in Evidence Item 1. This contrasts with PP2, whose MW of 301.78 and higher lipophilicity place it outside conventional fragment space [4].

Dual-Vector Functionalization for Parallel Medicinal Chemistry Optimization

The orthogonal reactivity of C6-Cl (SNAr) and C4-NH2 (acylation, sulfonylation, reductive amination) enables systematic, parallel exploration of two distinct vectors from a single intermediate [5]. A typical workflow involves: (1) protection of the 4-amino group with Boc or acetyl; (2) SNAr at C6 with diverse amines; (3) deprotection of the 4-amino group; (4) independent functionalization at C4. This dual-vector approach maximizes SAR information per synthetic cycle and is not achievable with PP2 or with 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5417-78-7), which lacks the metabolically stabilizing N1-tert-butyl group .

Reference Scaffold for Pyrazolopyrimidine Kinase Inhibitor Patent SAR Studies

The compound serves as a key reference intermediate in the patent landscape of pyrazolo[3,4-d]pyrimidine kinase inhibitors. Patent US20200190092A1 (Principia Biopharma) and related filings explicitly claim 4-amino-6-substituted-1H-pyrazolo[3,4-d]pyrimidines as BTK inhibitors, with the 6-chloro intermediate being the penultimate precursor to the final inhibitor compounds [1]. Researchers engaged in freedom-to-operate analysis, patent landscape mapping, or competitive intelligence can procure this intermediate to benchmark proprietary kinase inhibitor programs against the disclosed patent chemistry.

Quote Request

Request a Quote for 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.